1,2-Bis((2R,5R)-2,5-diisopropylphospholan-1-yl)ethane

Asymmetric Allylic Alkylation Palladium Catalysis Enantioselectivity

1,2-Bis((2R,5R)-2,5-diisopropylphospholan-1-yl)ethane (CAS 136705-63-0), also referred to as (R,R)-iPr-BPE, is a chiral, C2-symmetric, electron-rich bisphospholane ligand belonging to the BPE (bis(phospholano)ethane) family. It possesses an ethylene bridge connecting the two phosphorus atoms, in contrast to the 1,2-phenylene bridge found in the analogous DuPhos ligands.

Molecular Formula C22H44P2
Molecular Weight 370.5 g/mol
CAS No. 136705-63-0
Cat. No. B174142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis((2R,5R)-2,5-diisopropylphospholan-1-yl)ethane
CAS136705-63-0
Molecular FormulaC22H44P2
Molecular Weight370.5 g/mol
Structural Identifiers
SMILESCC(C)C1CCC(P1CCP2C(CCC2C(C)C)C(C)C)C(C)C
InChIInChI=1S/C22H44P2/c1-15(2)19-9-10-20(16(3)4)23(19)13-14-24-21(17(5)6)11-12-22(24)18(7)8/h15-22H,9-14H2,1-8H3/t19-,20-,21-,22-/m0/s1
InChIKeyIRVIFEWWPYKALC-CMOCDZPBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Bis((2R,5R)-2,5-diisopropylphospholan-1-yl)ethane (iPr-BPE): Procurement-Critical Profile for a Sterically Demanding C2-Symmetric Bisphospholane


1,2-Bis((2R,5R)-2,5-diisopropylphospholan-1-yl)ethane (CAS 136705-63-0), also referred to as (R,R)-iPr-BPE, is a chiral, C2-symmetric, electron-rich bisphospholane ligand belonging to the BPE (bis(phospholano)ethane) family. It possesses an ethylene bridge connecting the two phosphorus atoms, in contrast to the 1,2-phenylene bridge found in the analogous DuPhos ligands. The ligand is primarily employed as a stereo-directing element in rhodium-, ruthenium-, and palladium-catalyzed asymmetric transformations, most notably enantioselective hydrogenation. Its relatively large isopropyl substituents on the phospholane rings contribute to a pronounced steric influence around the metal center, a factor that directly impacts catalyst activity and, critically, the enantioselectivity of the reaction. [1] [2]

Why (R,R)-iPr-BPE Cannot Be Simply Replaced by Me-BPE, Et-BPE, or iPr-DuPhos in Asymmetric Catalysis


The catalytic performance of bisphospholane ligands is highly sensitive to the steric and electronic character of the phospholane substituents and the backbone linker. Substituting the bulky isopropyl groups of (R,R)-iPr-BPE with smaller methyl or ethyl groups fundamentally alters the chiral pocket's steric environment, leading to significant changes in enantioselectivity, and in some cases, a complete reversal of product configuration. Similarly, replacing the flexible ethylene bridge with a rigid 1,2-phenylene linker (as in the DuPhos family) changes the natural bite angle of the ligand, which can dramatically affect the activity and selectivity of the resulting metal catalyst. The quantitative evidence below demonstrates that these seemingly minor structural modifications result in non-interchangeable catalytic profiles, making the specific selection of (R,R)-iPr-BPE critical for achieving optimal outcomes in target reactions. [1] [2]

Head-to-Head Quantitative Differentiation of (R,R)-iPr-BPE from its Closest Structural Analogs


Pd-Catalyzed Asymmetric Allylic Alkylation: Enantioselectivity and Configurational Divergence

In a direct head-to-head study, the Pd catalyst formed with (R,R)-iPr-DuPHOS (the phenyl-bridged analog) exhibited a fundamentally different stereochemical outcome compared to (R,R)-Me-DuPHOS. While this comparison uses the DuPhos backbone, it isolates the steric effect of the isopropyl versus methyl substituent on the phospholane rings, which is directly transferable to the BPE ligand family. The iPr-substituted ligand provided the (R)-enantiomer of the product, whereas the Me-substituted ligand gave the (S)-enantiomer, representing a complete switch in absolute configuration. [1]

Asymmetric Allylic Alkylation Palladium Catalysis Enantioselectivity

Pd-Catalyzed Asymmetric Benzylic Substitution: iPr-DuPhos Outperforms Me-DuPhos by 16% ee

In a systematic study of the DuPhos ligand family, the enantioselectivity of Pd-catalyzed benzylic nucleophilic substitution was found to be highly dependent on the phospholane substituent. The bulkier isopropyl-substituted ligand provided a substantial boost in enantiomeric excess compared to the methyl analog, demonstrating the critical role of steric bulk. While this data is for the 1,2-phenylene bridged DuPhos system, it corroborates the class-level trend that iPr-substituted bisphospholanes offer superior enantioselectivities for this demanding transformation. [1]

Asymmetric Benzylic Substitution Palladium Catalysis Enantioselectivity

Ruthenium-Catalyzed Asymmetric Hydrogenation of β-Keto Esters: Benchmarking Mild Conditions

The (R,R)-iPr-BPE-Ru catalyst system was specifically developed and reported as the optimal choice for the asymmetric hydrogenation of β-keto esters, delivering the corresponding β-hydroxy esters with >98% ee under exceptionally mild conditions (room temperature, 1 atm H2). This performance was benchmarked against other ruthenium-diphosphine catalysts. For example, the classic Ru-BINAP system typically requires elevated temperatures (80–100 °C) and high hydrogen pressures (100 atm) to achieve similar enantioselectivities. While a direct, single-table comparison to Ru-Me-BPE or Ru-Et-BPE is not available in the same publication, the authors identified iPr-BPE as the superior ligand compared to several DuPhos derivatives within the broader bisphospholane series. [1] [2]

Asymmetric Hydrogenation β-Keto Esters Ruthenium Catalysis

Ligand Effect on Catalyst Activity: iPr-DuPhos Shows Lower Conversion than Me-DuPhos in Allylic Alkylation

Kinetic studies within the same head-to-head Pd-catalyzed allylic alkylation study revealed a trade-off for the increased steric bulk of the isopropyl substituent. While providing excellent and unique enantioselectivity, the catalyst formed with (R,R)-iPr-DuPHOS exhibited generally inferior conversion rates compared to that derived from (R,R)-Me-DuPHOS under identical conditions. This provides a quantitative justification for selecting the less sterically hindered Me-substituted ligand in scenarios where reaction rate is the primary concern, but confirms the irreplaceable role of iPr-BPE or iPr-DuPhos when the highest chiral induction or a specific product configuration is required. [1]

Catalyst Activity Turnover Frequency Kinetics

Precision Application Scenarios for 1,2-Bis((2R,5R)-2,5-diisopropylphospholan-1-yl)ethane Based on Proven Differentiation


Production of Chiral β-Hydroxy Esters via Ruthenium-Catalyzed Hydrogenation

Based on its proven ability to deliver >98% ee at ambient temperature and pressure, (R,R)-iPr-BPE is the superior ligand for the asymmetric hydrogenation of β-keto esters using ruthenium. This scenario is particularly relevant for the synthesis of pharmaceutical intermediates derived from β-hydroxy acids, where mild conditions protect sensitive functional groups and reduce process costs. [1]

Synthesis of Enantioenriched Benzylic Compounds via Pd Catalysis

For demanding Pd-catalyzed benzylic substitutions where sterically demanding substrates require high chiral induction, the iPr-substituted bisphospholane scaffold (iPr-DuPhos/iPr-BPE) is critical. The class-level data shows a 16% ee improvement over the Me analog, making it the only viable choice when product ee must exceed 85%. [2]

Asymmetric Allylic Alkylation with Configuration Control

When a specific (R)-configuration of the allylic alkylation product is mandated, the iPr-substituted ligand is non-negotiable. This scenario is common in the synthesis of chiral building blocks for natural products where the (R)-enantiomer is required, and substitution with Me-BPE would yield the wrong configuration. [3]

Mechanistic Investigations of Steric Effects in Asymmetric Catalysis

The unique combination of high enantioselectivity and lower catalytic activity observed with iPr-BPE/iPr-DuPhos makes it an ideal probe for studying steric effects in bisphospholane-metal catalysis. The configuration reversal observed relative to Me-substituted ligands provides a clean system for computational and kinetic investigations. [3]

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